
S-hexylthiouronium bromide
Descripción general
Descripción
S-hexylthiouronium bromide is a useful research compound. Its molecular formula is C7H17BrN2S and its molecular weight is 241.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality S-hexylthiouronium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-hexylthiouronium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Rocuronium Bromide's Role in Inflammation and Pain: Rocuronium bromide, a neuromuscular blocking drug, was studied for its effects on inflammation and pain in endothelial cells. This research could be relevant to understanding similar compounds like S-hexylthiouronium bromide in medical applications (Baek et al., 2016).
Bromide Ions in PPCPs Degradation: A study on the role of bromide ions in the degradation of pharmaceuticals and personal care products during UV/chlorine treatment could provide insights into how bromide-containing compounds like S-hexylthiouronium bromide behave in environmental contexts (Cheng et al., 2018).
Bromoxynil Herbicide's Impact on Soil: Research on the degradation of bromoxynil herbicide and its effect on bacterial diversity in soil may offer perspective on the environmental impact of bromide-containing compounds (Baxter & Cummings, 2008).
Alternatives to Methyl Bromide in Agriculture: A study on alternatives to methyl bromide for pest and pathogen control in agriculture could provide context for the use of other bromide compounds in similar applications (Schneider et al., 2003).
Bromide's Effect on Haloacetic Acid Speciation: Investigating the effect of bromide ion on the distribution of haloacetic acid species during water treatment processes might offer insights into the behavior of bromide compounds in water systems (Cowman & Singer, 1996).
Antimicrobial Activity of Ionic Liquids: A study on the toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids, which include bromide ions, may provide information relevant to the biological applications of S-hexylthiouronium bromide (Docherty & Kulpa, 2005).
Bromide in the Natural Environment: Research on the occurrence and toxicity of bromide in the environment could provide background information on the broader implications of using bromide-containing compounds (Flury & Papritz, 1993).
Propiedades
IUPAC Name |
[amino(hexylsulfanyl)methylidene]azanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S.BrH/c1-2-3-4-5-6-10-7(8)9;/h2-6H2,1H3,(H3,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZGNAKGLCEJPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC(=[NH2+])N.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-hexylthiouronium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-Difluorospiro[3.3]heptan-2-amine](/img/structure/B7890655.png)

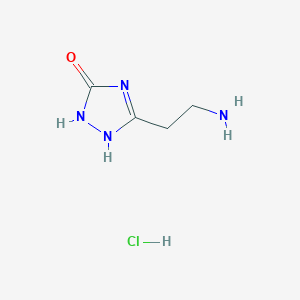
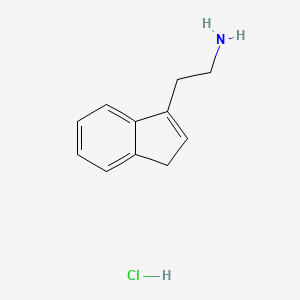

![8-Ethyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B7890713.png)
![4-(3,4-Dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B7890719.png)
![8-Benzyl-4-(4-chloro-2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B7890721.png)
![{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B7890729.png)

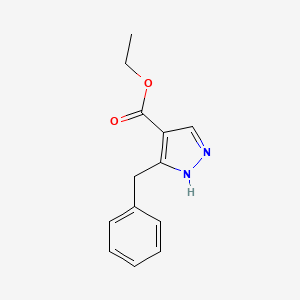
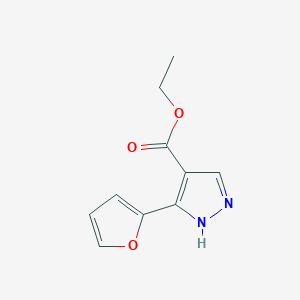
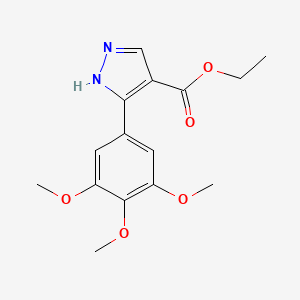
![ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B7890769.png)